molecular formula C15H22O2 B3152299 2-Hydroxy-5-octylbenzaldehyde CAS No. 73318-92-0

2-Hydroxy-5-octylbenzaldehyde

Cat. No.: B3152299
CAS No.: 73318-92-0
M. Wt: 234.33 g/mol
InChI Key: SXIFMUZENYUSFJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-octylbenzaldehyde is an organic compound with the molecular formula C15H22O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and an octyl group at the fifth position

Biochemical Analysis

Biochemical Properties

The structure of 2-Hydroxy-5-octylbenzaldehyde is elucidated by means of 1H and 13C-NMR spectra, high-resolution mass spectrometry with electrospray ionization (ESI-HRMS) and Fourier-transform infrared spectroscopy (FTIR)

Cellular Effects

. This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-understood. Benzaldehydes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-octylbenzaldehyde can be synthesized through the alkylation of 2-hydroxybenzaldehyde with octyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-octylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-5-octylbenzoic acid.

    Reduction: 2-Hydroxy-5-octylbenzyl alcohol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-5-octylbenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-octyloxybenzaldehyde: Similar in structure but with an ether linkage instead of a direct alkyl chain.

    2-Hydroxy-5-methoxybenzaldehyde: Similar but with a methoxy group instead of an octyl group.

    2-Hydroxy-5-tert-butylbenzaldehyde: Similar but with a tert-butyl group instead of an octyl group.

Uniqueness

2-Hydroxy-5-octylbenzaldehyde is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

2-hydroxy-5-octylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16/h9-12,17H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIFMUZENYUSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-octylsalicylaldehyde was prepared as follows: p-octyl phenol (20.6 g) was dissolved in dry methylene chloride (400 cm3). The solution was cooled in an ice bath, stirred and treated carefully with titanium tetrachloride (44 cm3). 1,1-Dichloromethyl methyl ether (30 cm3) was then added dropwise to the cooled stirred solution. After the addition was complete, the temperature was raised to 40° C. and stirring continued for a further 15 minutes. The mixture was then poured into crushed ice (500 g) and the organic layer extracted with ether. The ethereal solution was washed several times with water, dried over anhydrous sodium sulpate and evaporated. The oily residue was purified by fractional distillation under vacuum to give 5-octylsalicylaldehyde as a colourless liquid which solidified at 30° C.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The procedure described in Example 4 was followed, replacing the phenol (48 g) by 4-octylphenol (105 g 0.5 mole). During addition of the paraformaldehyde, the internal temperature was maintained at 95°-98° C. and the reaction mixture was stirred at 98° C. for a further hour. In other respects, the conditions were as described in Example 4. The product, 5-octylsalicylaldehyde, was obtained in 85% yield.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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